![molecular formula C8H17NO2 B13452910 [4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
[4-(Methoxymethyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methoxymethyl)piperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common structural motif in many biologically active compounds. The presence of a methoxymethyl group and a hydroxymethyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxymethyl Group: This can be achieved through the reaction of the piperidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Introduction of the Hydroxymethyl Group: This step involves the reduction of a suitable precursor, such as a piperidine carboxylic acid derivative, using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [4-(Methoxymethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxymethyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Methoxymethyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [4-(Methoxymethyl)piperidin-4-yl]methanol depends on its specific interactions with molecular targets. The methoxymethyl and hydroxymethyl groups may enhance its binding affinity to certain receptors or enzymes. The piperidine ring can interact with various biological targets, leading to diverse pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which lacks the methoxymethyl and hydroxymethyl groups.
4-Methylpiperidine: A derivative with a methyl group instead of the methoxymethyl group.
4-Hydroxypiperidine: A derivative with a hydroxyl group instead of the hydroxymethyl group.
Uniqueness
[4-(Methoxymethyl)piperidin-4-yl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups on the piperidine ring
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
[4-(methoxymethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-11-7-8(6-10)2-4-9-5-3-8/h9-10H,2-7H2,1H3 |
Clave InChI |
PKXYOOJRGUXESH-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CCNCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


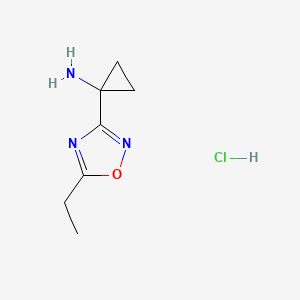
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)

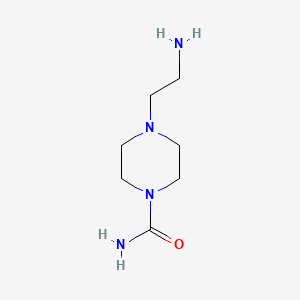
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
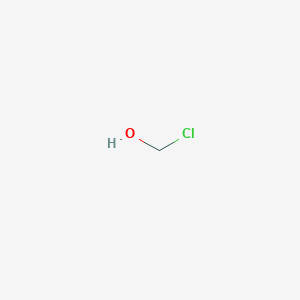

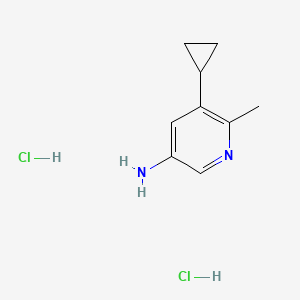
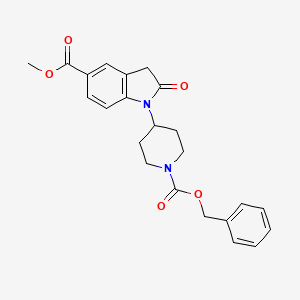
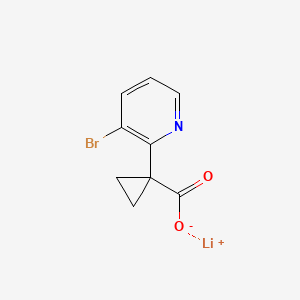
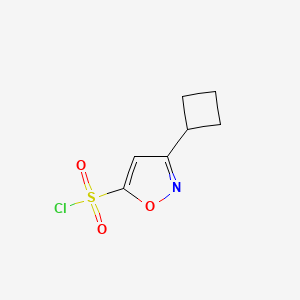
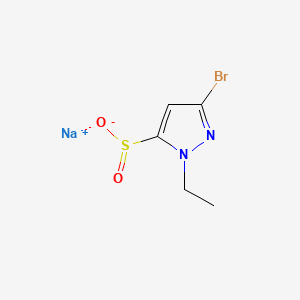
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)
